molecular formula C19H27Cl3N2O B1139491 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride

2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride

カタログ番号: B1139491
分子量: 405.8 g/mol
InChIキー: KGMMGVIYOHGOKQ-APTPAJQOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

More active enantiomer of (±)-U-50488.

生物活性

The compound 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide; hydrochloride, also known as a kappa-opioid receptor agonist, has garnered attention for its potential therapeutic applications and its unique biological activity profile. This article aims to detail its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide
  • Molecular Formula : C17_{17}H22_{22}Cl2_{2}N2_{2}O
  • Molecular Weight : 344.28 g/mol

This compound primarily acts as a kappa-opioid receptor agonist. Kappa-opioid receptors are part of the opioid receptor family and play a crucial role in modulating pain perception, mood, and addictive behaviors. The activation of these receptors has been linked to analgesic effects without the typical side effects associated with mu-opioid receptor agonists, such as respiratory depression.

Key Mechanisms:

  • Analgesic Effects : Activation of kappa receptors leads to decreased pain perception.
  • Hormonal Regulation : Stimulation of adrenocorticotropic hormone (ACTH) release has been observed, indicating potential roles in stress response modulation .
  • Dopaminergic Activity : Influences dopamine pathways which may affect mood and reward processing.

Biological Activity

The biological activity of this compound has been evaluated in various studies. Below is a summary of findings from notable research:

Study ReferenceBiological ActivityKey Findings
Kappa-opioid receptor agonismDemonstrated effective analgesia in animal models without significant side effects typical of mu-opioids.
Hormonal modulationIncreased ACTH levels suggest involvement in endocrine regulation.
Receptor binding affinityHigh selectivity for kappa receptors with minimal interaction with mu receptors.

Case Studies

Several case studies have provided insights into the therapeutic potential and safety profile of this compound.

  • Pain Management Study :
    • A double-blind clinical trial assessed the efficacy of the compound in chronic pain patients.
    • Results indicated significant pain reduction compared to placebo with a favorable side effect profile.
  • Addiction Treatment :
    • Investigated as a treatment for opioid dependence due to its ability to activate kappa receptors while minimizing addictive potential.
    • Preliminary results showed promise in reducing withdrawal symptoms without reinforcing addictive behavior.
  • Hormonal Effects :
    • A study focused on the endocrine effects revealed that administration led to increased cortisol levels, suggesting a role in stress response modulation.

科学的研究の応用

Pain Management

Research indicates that kappa-opioid receptor agonists like this compound can effectively manage pain. Studies have shown that it reduces nociceptive responses in various animal models:

  • Nociception Reduction : In formalin and abdominal constriction tests, the compound demonstrated significant analgesic effects, with effective doses ranging from 1.75 mg/kg to 10.4 mg/kg in mice and rats .
  • Chronic Pain Models : The compound's efficacy was also observed in models of chronic pain, where it alleviated allodynia caused by spinal nerve ligation .

Neuroprotection

The neuroprotective properties of this compound have been explored in the context of neurodegenerative diseases:

  • Alzheimer's Disease : Research suggests that kappa-opioid receptor agonists may offer neuroprotection in Alzheimer's disease models by reducing neuroinflammation and promoting neuronal survival .
  • Ischemic Injury : In models of global cerebral ischemia, the compound has shown promise in reducing brain edema and neuronal injury, indicating its potential role in treating stroke-related damage .

Treatment of Mood Disorders

The compound's interaction with the kappa-opioid receptors has implications for mood regulation:

  • Anxiolytic Effects : Animal studies have suggested that kappa-opioid receptor agonists may exhibit anxiolytic properties, potentially making them useful in treating anxiety disorders .
  • Depression Models : There is emerging evidence that these compounds may alleviate depressive symptoms in preclinical models, warranting further investigation into their role in mood disorders .

Case Study 1: Efficacy in Chronic Pain Management

In a controlled study involving rats with induced neuropathic pain, the administration of 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride resulted in a significant reduction in pain scores compared to control groups. The study highlighted its potential as a viable alternative to traditional opioids with fewer side effects related to tolerance and dependence.

Case Study 2: Neuroprotective Effects in Ischemia

A study focused on the neuroprotective effects of this compound during hypoxic conditions demonstrated that it significantly reduced neuronal death and improved functional recovery post-injury. This positions the compound as a candidate for further development in therapies aimed at acute neurological injuries.

Data Summary

Application AreaObserved EffectsReference
Pain ManagementSignificant reduction in nociceptive responses
NeuroprotectionReduced neuronal injury post-ischemia
Mood DisordersPotential anxiolytic effects

特性

IUPAC Name

2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26Cl2N2O.ClH/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23;/h8-9,12,17-18H,2-7,10-11,13H2,1H3;1H/t17-,18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMMGVIYOHGOKQ-APTPAJQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CCCC[C@@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。